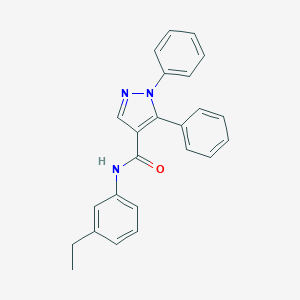

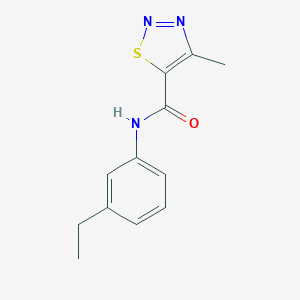

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds. EPTC is a member of the thiadiazole family, which is known for its herbicidal properties. The compound was first synthesized in the 1960s and has been used as a herbicide ever since.

Mechanism of Action

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide works by inhibiting the germination of weed seeds. It does this by interfering with the synthesis of lipids in the seed coat, which is necessary for germination to occur. N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide also disrupts the cell division process in the roots of germinating seeds, which further inhibits growth.

Biochemical and Physiological Effects:

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near bodies of water. N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is metabolized in the liver and excreted in the urine. Studies have shown that N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can cause liver damage in rats at high doses, but the relevance of these findings to humans is unclear.

Advantages and Limitations for Lab Experiments

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively inexpensive and easy to obtain. However, N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not effective against all weed species, and its use can lead to the development of herbicide-resistant weeds.

Future Directions

Future research on N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could focus on its potential as an anti-cancer agent. Studies could explore the mechanism of action of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide on cancer cells and its effectiveness in treating different types of cancer. Additionally, research could be conducted on the development of new herbicides based on the structure of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These herbicides could be designed to be more effective against a broader range of weed species and less likely to lead to herbicide resistance.

Synthesis Methods

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 3-ethylphenyl isothiocyanate with methyl hydrazine and carbon disulfide. The resulting product is then treated with acetic anhydride to yield N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The synthesis of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its herbicidal properties. It is commonly used to control weeds in corn, soybean, and potato crops. In addition to its use as a herbicide, N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula |

C12H13N3OS |

|---|---|

Molecular Weight |

247.32 g/mol |

IUPAC Name |

N-(3-ethylphenyl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C12H13N3OS/c1-3-9-5-4-6-10(7-9)13-12(16)11-8(2)14-15-17-11/h4-7H,3H2,1-2H3,(H,13,16) |

InChI Key |

RROJXZTZLOPVKZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylphenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286869.png)

![3-(3-Methylphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286873.png)

![3-(3-Methylphenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286874.png)

![6-(2,3-Dimethoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286876.png)

![6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286881.png)

![3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286889.png)

![3-(4-chlorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286890.png)

![4-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl methyl ether](/img/structure/B286891.png)

![3-(4-Chlorobenzyl)-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286892.png)

![3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286893.png)

![3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286894.png)

![2-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286895.png)